4-Methyl-1,3-thiazole-2-carboximidamide hydrochloride
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Overview
Description
4-Methyl-1,3-thiazole-2-carboximidamide hydrochloride is a chemical compound with the molecular formula C5H8ClN3S and a molecular weight of 177.66 g/mol . This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-Methyl-1,3-thiazole-2-carboximidamide hydrochloride typically involves the reaction of 4-methylthiazole with cyanamide in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete reaction and high yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and yield .
Chemical Reactions Analysis
4-Methyl-1,3-thiazole-2-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.
Scientific Research Applications
4-Methyl-1,3-thiazole-2-carboximidamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Methyl-1,3-thiazole-2-carboximidamide hydrochloride involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and other interactions with these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or modulation of enzyme activity .
Comparison with Similar Compounds
Similar compounds to 4-Methyl-1,3-thiazole-2-carboximidamide hydrochloride include:
2-Methyl-1,3-thiazole-4-carboximidamide hydrochloride: This compound has a similar structure but with the methyl group at a different position on the thiazole ring.
4-Methyl-1,3-thiazole-5-carboximidamide hydrochloride: Another similar compound with the carboximidamide group at a different position. The uniqueness of this compound lies in its specific substitution pattern, which can lead to different chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-methyl-1,3-thiazole-2-carboximidamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3S.ClH/c1-3-2-9-5(8-3)4(6)7;/h2H,1H3,(H3,6,7);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMSLPMGWNGYHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(=N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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